

# Application Note: Quantification of Valsartan in Pharmaceutical Formulations by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction

**Valsartan** is an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension and heart failure.[1][2] Accurate and reliable quantification of **valsartan** in pharmaceutical dosage forms is crucial for ensuring product quality and therapeutic efficacy. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of **valsartan** in tablets. The method is simple, precise, and accurate, making it suitable for routine quality control analysis.

#### Chromatographic Conditions

Several HPLC-UV methods have been reported for the quantification of **valsartan**. A summary of various chromatographic conditions is presented in Table 1 for easy comparison. The choice of column, mobile phase, and detection wavelength can be adapted based on the available instrumentation and specific requirements of the laboratory.

Table 1: Summary of Reported HPLC-UV Chromatographic Conditions for Valsartan Analysis



| Parameter               | Method 1                                                   | Method 2                                                                     | Method 3                                                   | Method 4                                                                        |
|-------------------------|------------------------------------------------------------|------------------------------------------------------------------------------|------------------------------------------------------------|---------------------------------------------------------------------------------|
| Stationary Phase        | Thermo-hypersil<br>ODS (150 mm ×<br>4.6 mm, 5 μm)[3]       | Waters Symmetry C18 (250mm × 4.6mm, 5µm)[4]                                  | X terra, RP-18<br>(100mm x<br>4.6mm, 5μm)[1]               | Zorbax C8 (4.6<br>mm i.d. X 150<br>mm, 5 µm)                                    |
| Mobile Phase            | Water: Acetonitrile: Glacial Acetic Acid (500:500:1 v/v/v) | 0.02 mM Sodium Dihydrogen Ortho-phosphate (pH 2.5): Acetonitrile (58:42 v/v) | Water: Acetonitrile: Glacial Acetic Acid (550:450:1 v/v/v) | Methanol: 25 mM<br>Potassium<br>Dihydrogen<br>Phosphate (pH<br>7.3) (55:45 v/v) |
| Flow Rate               | 1.0 mL/min                                                 | 1.0 mL/min                                                                   | 2.0 mL/min                                                 | 1.0 mL/min                                                                      |
| Detection<br>Wavelength | 273 nm                                                     | 250 nm                                                                       | 248 nm                                                     | 225 nm                                                                          |
| Column<br>Temperature   | 25°C                                                       | 23 ± 1 °C                                                                    | Ambient                                                    | 40°C                                                                            |
| Injection Volume        | 20 μL                                                      | 10 μL                                                                        | 20 μL                                                      | Not Specified                                                                   |
| Retention Time          | 4.6 min                                                    | Not Specified                                                                | 2.53 min                                                   | 1.753 min                                                                       |

#### Method Validation Summary

The described methods have been validated according to International Council for Harmonisation (ICH) guidelines. A summary of typical validation parameters is provided in Table 2.

Table 2: Summary of Method Validation Parameters for Valsartan Quantification



| Parameter                     | Reported Range/Value |  |
|-------------------------------|----------------------|--|
| Linearity Range               | 4 - 140 μg/mL        |  |
| Correlation Coefficient (r²)  | > 0.999              |  |
| Accuracy (% Recovery)         | 99.65% - 100.8%      |  |
| Precision (% RSD)             | < 2%                 |  |
| Limit of Detection (LOD)      | 1.56 ppm             |  |
| Limit of Quantification (LOQ) | 4.73 ppm             |  |

## **Experimental Protocols**

- 1. Preparation of Standard Solutions
- Standard Stock Solution (1000 μg/mL): Accurately weigh about 100 mg of **Valsartan** reference standard and transfer it to a 100 mL volumetric flask. Add approximately 50 mL of diluent (e.g., methanol or a 50:50 mixture of water and acetonitrile) and sonicate for 15-30 minutes to dissolve. Allow the solution to cool to room temperature and then dilute to the mark with the same diluent.
- Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations within the desired linearity range (e.g., 40, 80, 100, 120, and 140 μg/mL).
- 2. Preparation of Sample Solutions (from Tablets)
- Weigh and finely powder not fewer than 20 tablets to determine the average tablet weight.
- Accurately weigh a portion of the tablet powder equivalent to 100 mg of valsartan and transfer it to a 100 mL volumetric flask.
- Add about 50 mL of diluent (e.g., methanol or a 50:50 mixture of water and acetonitrile) and sonicate for 30 minutes with occasional shaking to ensure complete dissolution of **valsartan**.
- Cool the solution to room temperature and dilute to the mark with the diluent.



- Filter the solution through a 0.45 μm nylon or PTFE syringe filter, discarding the first few mL of the filtrate.
- Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., dilute 5.0 mL to 50 mL for a target concentration of 100 μg/mL).

#### 3. HPLC-UV Analysis

- Set up the HPLC system with the chosen chromatographic conditions (refer to Table 1).
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the prepared standard and sample solutions into the chromatograph.
- Record the chromatograms and measure the peak area for valsartan.
- 4. Data Analysis
- Calibration Curve: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
- Quantification: Determine the concentration of **valsartan** in the sample solutions from the calibration curve using the measured peak area.
- Calculation: Calculate the amount of **valsartan** per tablet using the following formula:

Amount of **Valsartan** per tablet (mg) =  $(C \times D \times A) / W$ 

#### Where:

- $\circ$  C = Concentration of **valsartan** in the sample solution ( $\mu$ g/mL) from the calibration curve
- D = Dilution factor of the sample solution
- A = Average tablet weight (mg)
- W = Weight of tablet powder taken for analysis (mg)



## **Visualizations**



Click to download full resolution via product page



Caption: Experimental workflow for valsartan quantification.



Click to download full resolution via product page

Caption: Logical relationship of the HPLC-UV method.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ijptjournal.com [ijptjournal.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Quantification of Valsartan in Pharmaceutical Formulations by HPLC-UV]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682817#hplc-uv-method-for-valsartan-quantification-in-pharmaceutical-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com